molecular formula C25H19ClSi B1621062 9-(Chlorodiphenylsilyl)-9H-fluorene CAS No. 73220-53-8

9-(Chlorodiphenylsilyl)-9H-fluorene

Cat. No.: B1621062
CAS No.: 73220-53-8
M. Wt: 383 g/mol
InChI Key: QUYDSKYNFIMLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Chlorodiphenylsilyl)-9H-fluorene is a useful research compound. Its molecular formula is C25H19ClSi and its molecular weight is 383 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chloro-(9H-fluoren-9-yl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClSi/c26-27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYDSKYNFIMLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376709
Record name 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-53-8
Record name 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

80 g (0.48 mol) of fluorine and 160 ml of toluene/12.8 ml (0.12 mol) of dimethoxyethane (DME) were placed in a reaction vessel and admixed with 182 ml (0.48 mol) of a 20% strength solution of butyllithium in toluene. The suspension was stirred for another 2 hours at 50° C. The suspension was diluted with 800 ml of heptane, cooled to −10° C. and 182 g (0.72 mol) of diphenyldichlorosilane were added all at once to the suspension.
Name
fluorine
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
182 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 2
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 3
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 4
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 5
9-(Chlorodiphenylsilyl)-9H-fluorene
Reactant of Route 6
9-(Chlorodiphenylsilyl)-9H-fluorene

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